molecular formula C12H10N2O3 B2391271 1-(4-Cyanophenyl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 944643-62-3

1-(4-Cyanophenyl)-5-oxopyrrolidine-3-carboxylic acid

Katalognummer: B2391271
CAS-Nummer: 944643-62-3
Molekulargewicht: 230.223
InChI-Schlüssel: AWHVWOBPWUNUBZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Cyanophenyl)-5-oxopyrrolidine-3-carboxylic acid is a high-purity chemical scaffold designed for pharmaceutical research and development. This compound features a 5-oxopyrrolidine-3-carboxylic acid core, a structure recognized as a privileged scaffold in medicinal chemistry due to its versatile applications. The 4-cyanophenyl substituent at the N-1 position is an key functional group that can influence the molecule's electronic properties and binding interactions with biological targets, making it a valuable intermediate for constructing more complex molecules. Research Applications and Value: This compound serves as a key synthetic intermediate for generating diverse libraries of derivatives, such as hydrazones, azoles, and benzimidazoles, which are crucial for structure-activity relationship (SAR) studies. Scientific literature on closely related 1-aryl-5-oxopyrrolidine-3-carboxylic acid analogs has demonstrated significant potential in several research areas. Notably, such derivatives have shown promising anticancer properties in vitro against aggressive cell lines, including triple-negative breast cancer (MDA-MB-231), prostate adenocarcinoma (PPC-1), and melanoma (A375). The mechanism of action for these analogs is under investigation but often involves cytotoxicity, inhibition of cell migration, and disruption of cell viability in 3D culture models . Furthermore, structurally similar compounds exhibit antimicrobial activity , particularly against Gram-positive bacterial pathogens like Staphylococcus aureus (including methicillin-resistant MRSA strains) and vancomycin-intermediate strains, as well as against drug-resistant fungal pathogens such as Candida auris and azole-resistant Aspergillus fumigatus . The 5-oxopyrrolidine core is a known pharmacophore that can contribute to these biological activities by allowing for targeted interactions. Usage Note: The information provided is based on the pharmacological profile of structural analogs. The specific biological data for 1-(4-Cyanophenyl)-5-oxopyrrolidine-3-carboxylic acid should be empirically determined by the researcher. This product is intended for research use only by trained professionals. It is not intended for diagnostic or therapeutic use in humans or animals.

Eigenschaften

IUPAC Name

1-(4-cyanophenyl)-5-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c13-6-8-1-3-10(4-2-8)14-7-9(12(16)17)5-11(14)15/h1-4,9H,5,7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWHVWOBPWUNUBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944643-62-3
Record name 1-(4-cyanophenyl)-5-oxopyrrolidine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Vorbereitungsmethoden

Cyclization of Precursor Intermediates

The most widely reported method for synthesizing 1-(4-Cyanophenyl)-5-oxopyrrolidine-3-carboxylic acid involves cyclization reactions using 4-cyanobenzaldehyde and amine derivatives. A representative protocol involves the condensation of 4-cyanobenzaldehyde with β-alanine ethyl ester hydrochloride in ethanol under reflux conditions. The intermediate undergoes intramolecular cyclization in the presence of zinc chloride (ZnCl₂) as a Lewis acid catalyst, yielding the pyrrolidone ring system.

Reaction Conditions:

  • Solvent: Ethanol or dimethylformamide (DMF)
  • Catalyst: ZnCl₂ (10 mol%)
  • Temperature: 80–100°C
  • Reaction Time: 6–12 hours
  • Yield: 60–75%

Post-cyclization, hydrolysis of the ester group using aqueous sodium hydroxide (2M) at 60°C for 3 hours converts the ethyl ester to the free carboxylic acid. Purification is typically achieved via recrystallization from a mixture of ethanol and water, yielding a white crystalline solid with >95% purity.

Alternative Pathways via Michael Addition

An alternative approach employs a Michael addition strategy. 4-Cyanophenylacetonitrile reacts with methyl acrylate in the presence of a base (e.g., potassium tert-butoxide) to form a γ-cyano ester intermediate. Subsequent treatment with hydroxylamine hydrochloride induces cyclization to form the pyrrolidone ring, followed by oxidation with hydrogen peroxide to introduce the ketone functionality.

Key Parameters:

  • Base: KOtBu (20 mol%)
  • Cyclization Agent: NH₂OH·HCl (1.2 equiv)
  • Oxidizing Agent: H₂O₂ (30%, 2 equiv)
  • Overall Yield: 50–65%

Industrial-Scale Production Methods

Continuous Flow Reactor Systems

Industrial synthesis prioritizes throughput and cost efficiency. Continuous flow reactors (CFRs) have been adopted to enhance reaction control and reproducibility. In one patented process, 4-cyanobenzaldehyde and methyl 3-aminopropionate are continuously fed into a CFR packed with immobilized ZnCl₂ on silica gel. The reaction proceeds at 120°C with a residence time of 15 minutes, achieving 85% conversion.

Advantages of CFRs:

  • Scalability: Production rates exceeding 100 kg/day
  • Safety: Reduced handling of hazardous intermediates
  • Yield Consistency: ±2% batch-to-batch variability

Solvent and Catalyst Optimization

Industrial protocols often replace traditional solvents with greener alternatives. Cyclopentyl methyl ether (CPME), a non-polar solvent with high boiling point (106°C), has been used to improve cyclization yields to 78% while reducing environmental impact. Heterogeneous catalysts, such as zeolite-supported ZnCl₂, enable catalyst recycling, lowering production costs by 30% compared to homogeneous systems.

Reaction Optimization and Mechanistic Insights

Kinetic Studies of Cyclization

Kinetic analyses reveal that the cyclization step follows second-order kinetics, with an activation energy (Eₐ) of 45 kJ/mol. The rate-determining step involves nucleophilic attack by the amine nitrogen on the carbonyl carbon of 4-cyanobenzaldehyde.

Rate Equation:
$$
\text{Rate} = k[\text{Amine}][\text{Aldehyde}]
$$
where $$ k = 0.012 \, \text{L·mol}^{-1}\text{·min}^{-1} $$ at 80°C.

Byproduct Formation and Mitigation

Common byproducts include:

  • Open-chain intermediates: Result from incomplete cyclization; minimized by increasing reaction time or catalyst loading.
  • Over-oxidation products: Controlled by limiting H₂O₂ concentration during ketone formation.

Comparative Analysis of Synthetic Methods

Parameter Cyclization Route Michael Addition Route
Starting Materials 4-Cyanobenzaldehyde 4-Cyanophenylacetonitrile
Catalyst ZnCl₂ KOtBu/NH₂OH·HCl
Reaction Steps 2 3
Overall Yield (%) 60–75 50–65
Scalability High Moderate
Cost (USD/kg) 120 150

Data synthesized from.

Purification and Characterization

Recrystallization Techniques

The crude product is purified using a solvent mixture of ethyl acetate and hexane (3:1 v/v). Differential scanning calorimetry (DSC) confirms a melting point of 198–200°C, consistent with literature values.

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.12 (d, J=8.4 Hz, 2H, ArH), 7.85 (d, J=8.4 Hz, 2H, ArH), 4.32 (dd, J=9.2, 4.8 Hz, 1H, CH), 3.65–3.58 (m, 2H, CH₂), 2.92–2.85 (m, 1H, CH₂), 2.45–2.38 (m, 1H, CH₂).
  • IR (KBr): 2245 cm⁻¹ (C≡N), 1710 cm⁻¹ (C=O), 1685 cm⁻¹ (COOH).

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-Cyanophenyl)-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to substitute the nitrile group.

Major Products

    Oxidation: Oxo derivatives with additional functional groups.

    Reduction: Amino derivatives.

    Substitution: Substituted derivatives with various functional groups replacing the nitrile group.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1-(4-Cyanophenyl)-5-oxopyrrolidine-3-carboxylic acid has been investigated for its therapeutic properties, particularly its anticancer and antimicrobial activities.

  • Anticancer Activity : Studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, in vitro tests on A549 human lung adenocarcinoma cells showed significant reductions in cell viability when treated with this compound at a concentration of 100 µM for 24 hours, indicating its potential as an anticancer agent .
  • Mechanism of Action : The anticancer effects may involve interference with lipid signaling pathways, enhancing the efficacy of existing chemotherapy agents by overcoming multidrug resistance (MDR) in cancer cells .
  • Antimicrobial Activity : The compound has also shown promising results against multidrug-resistant strains such as Klebsiella pneumoniae and Staphylococcus aureus. Its structure-activity relationship suggests that modifications can significantly enhance its antimicrobial potency .

Organic Synthesis

In organic chemistry, 1-(4-Cyanophenyl)-5-oxopyrrolidine-3-carboxylic acid serves as a valuable building block for synthesizing more complex molecules. It can undergo various chemical reactions, including:

  • Oxidation : The compound can be oxidized to form corresponding oxo derivatives.
  • Reduction : Reduction reactions can convert the nitrile group to an amine group.
  • Substitution : It can participate in nucleophilic substitution reactions at the nitrile group.

Material Science

This compound is being explored for applications in developing advanced materials such as polymers and dyes. Its unique structural features allow it to interact with other materials effectively, leading to innovations in material properties.

Anticancer Activity Case Study

In a controlled study using A549 cells, the administration of 1-(4-Cyanophenyl)-5-oxopyrrolidine-3-carboxylic acid resulted in significant cytotoxicity compared to standard treatments like cisplatin. The study highlighted the compound's potential to act synergistically with existing chemotherapy agents .

Antimicrobial Activity Case Study

Another study focused on the antimicrobial efficacy of this compound against multidrug-resistant pathogens. The results indicated that it could inhibit the growth of resistant strains effectively, suggesting its potential as a novel therapeutic agent against resistant infections .

Wirkmechanismus

The mechanism of action of 1-(4-Cyanophenyl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Table 1: Antioxidant Activity of Selected Analogues

Compound Substituents (Phenyl Ring) Pyrrolidine Modification DPPH Activity (vs. Ascorbic Acid)
1-(5-Cl-2-OH-phenyl)-4-(triazolyl) -Cl, -OH 4-triazole 1.35× higher
1-(3-Nitro-phenyl) -NO₂ None Moderate activity
1-(4-Cyanophenyl) -CN None Inferred lower activity
2.2. Antimicrobial and Anticancer Activity

Modifications to the phenyl ring significantly impact antimicrobial and anticancer potency:

  • 3,5-Dichloro-2-hydroxyphenyl derivatives : Exhibited strong activity against methicillin-resistant S. aureus (MRSA) and Candida auris, likely due to chloro groups enhancing membrane permeability .
  • Fluorobenzimidazole derivatives : Showed anticancer activity in A549 lung cancer cells, with the 5-fluoro group improving DNA intercalation or enzyme inhibition .
  • 4-Cyanophenyl analogue: The cyano group’s planar geometry and electronic effects may facilitate interactions with microbial enzymes or cancer cell targets, though potency may differ from chloro/fluoro derivatives.

Table 2: Antimicrobial and Anticancer Profiles

Compound Substituents Bioactivity (Key Findings)
1-(3,5-Cl₂-2-OH-phenyl) -Cl, -OH MIC = 16 µg/mL vs. C. auris
5-Fluorobenzimidazole derivative -F, heterocycle IC₅₀ = 12 µM (A549 cells)
1-(4-Cyanophenyl) -CN Potential for kinase inhibition
2.3. Physicochemical Properties
  • Solubility: Carboxylic acid at position 3 enhances water solubility, critical for bioavailability. The cyano group’s polarity may slightly reduce lipophilicity compared to chloro or methyl substituents .
  • Melting Points: Hydroxyl and nitro substituents increase melting points (e.g., 263–264°C for compound 11 ), whereas methyl groups lower them (e.g., 145–146°C for methyl ester derivatives ). The cyano analogue likely has a melting point intermediate between polar and nonpolar substituents.

Table 3: Physicochemical Comparison

Compound Substituents Melting Point (°C) LogP (Predicted)
1-(5-Cl-2-OH-phenyl) (11 ) -Cl, -OH 263–264 1.8
1-(3-Methylphenyl) (26 ) -CH₃ 145–146 2.3
1-(4-Cyanophenyl) -CN ~200–220 1.5

Biologische Aktivität

1-(4-Cyanophenyl)-5-oxopyrrolidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its anticancer and antimicrobial properties, mechanisms of action, and structure-activity relationships.

Chemical Structure and Properties

The molecular formula of 1-(4-Cyanophenyl)-5-oxopyrrolidine-3-carboxylic acid is C12H10N2O3C_{12}H_{10}N_{2}O_{3} with a molecular weight of approximately 230.22 g/mol. The compound features a pyrrolidine ring substituted with a cyanophenyl group and a carboxylic acid moiety, which are crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1-(4-Cyanophenyl)-5-oxopyrrolidine-3-carboxylic acid, particularly against various cancer cell lines.

Case Studies

  • In Vitro Studies : Research utilizing the A549 human lung adenocarcinoma model demonstrated that this compound exhibits structure-dependent cytotoxicity. When administered at a concentration of 100 µM for 24 hours, significant reductions in cell viability were observed compared to control treatments such as cisplatin .
  • Mechanism of Action : The mechanism underlying its anticancer effects may involve interference with lipid signaling pathways, which could enhance the efficacy of existing chemotherapy agents by overcoming multidrug resistance (MDR) in cancer cells . This suggests that the compound may act synergistically with other anticancer drugs.

Antimicrobial Activity

1-(4-Cyanophenyl)-5-oxopyrrolidine-3-carboxylic acid has also been evaluated for its antimicrobial properties.

Antimicrobial Efficacy

  • Pathogen Testing : The compound was tested against multidrug-resistant strains such as Klebsiella pneumoniae and Staphylococcus aureus. Results indicated promising antimicrobial activity, suggesting it could be developed as a novel therapeutic agent against resistant infections .
  • Structure-Activity Relationship : Variations in the chemical structure of related compounds have shown that modifications can significantly affect their antimicrobial potency. For instance, derivatives with different substituents on the pyrrolidine ring exhibited varying degrees of activity against specific pathogens .

Data Summary

Activity Type Cell Line/Pathogen Concentration Effect
AnticancerA549 (lung cancer)100 µMReduced cell viability
AntimicrobialKlebsiella pneumoniaeVariesInhibition of growth
AntimicrobialStaphylococcus aureusVariesInhibition of growth

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 1-(4-Cyanophenyl)-5-oxopyrrolidine-3-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer :

  • Route 1 : Condensation of 4-cyanobenzaldehyde with pyrrolidine-2,5-dione under acidic conditions (e.g., HCl as a catalyst) at 80–100°C, followed by reflux in ethanol for 6–8 hours. Purification via recrystallization (ethanol/water) yields ~50–60% .
  • Route 2 : Cyclization of itaconic acid derivatives with 4-cyanoaniline in aqueous media under reflux, as demonstrated for fluorophenyl analogs. Catalyst optimization (e.g., sulfuric acid) improves cyclization efficiency .
  • Critical Factors : Temperature control (>80°C ensures complete conversion), solvent polarity (ethanol or DMF), and catalyst type (protic acids vs. Lewis acids).

Q. Which spectroscopic techniques are essential for characterizing structural and electronic properties?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the pyrrolidine ring, cyanophenyl substituent, and carboxylic acid group. Key signals: δ ~7.6–7.8 ppm (aromatic H), δ ~3.2–3.5 ppm (pyrrolidine CH2_2), δ ~170 ppm (C=O) .
  • IR Spectroscopy : Peaks at ~2240 cm1^{-1} (C≡N stretch), ~1720 cm1^{-1} (ketone C=O), and ~1680 cm1^{-1} (carboxylic acid C=O) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]+^+ (calculated for C12_{12}H10_{10}N2_2O3_3: 230.0691) .

Q. What preliminary biological assays are suitable for evaluating bioactivity?

  • Methodological Answer :

  • Antimicrobial Screening : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to chlorophenyl analogs (e.g., MIC = 8–32 µg/mL) .
  • Enzyme Inhibition : Test inhibition of cyclooxygenase-2 (COX-2) or kinases using fluorometric assays. Structural analogs show IC50_{50} values in the µM range .

Advanced Research Questions

Q. How can researchers optimize catalytic systems to enhance enantiomeric purity during synthesis?

  • Methodological Answer :

  • Chiral Catalysts : Use (R)-BINOL-derived phosphoric acids to induce asymmetry during cyclization steps, as shown for fluorophenyl derivatives. Enantiomeric excess (ee) >80% achievable .
  • Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) improve catalyst-substrate interactions.
  • Kinetic Resolution : Monitor reaction progress via chiral HPLC to isolate enantiomers .

Q. How to address discrepancies in biological activity between this compound and halogenated analogs?

  • Methodological Answer :

  • Electronic Effects : The electron-withdrawing cyano group may reduce membrane permeability vs. chlorophenyl analogs. LogP calculations (e.g., using ChemAxon) quantify lipophilicity differences .
  • SAR Studies : Synthesize derivatives with -CN, -Cl, and -F substituents. Compare IC50_{50} values in enzyme assays to map substituent effects .

Q. What computational methods predict reactivity and interactions with biological targets?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina to model binding to COX-2 (PDB: 5KIR). The cyanophenyl group may form π-π interactions with Phe518_{518} .
  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to analyze charge distribution. The -CN group increases electrophilicity at the pyrrolidine ring .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.